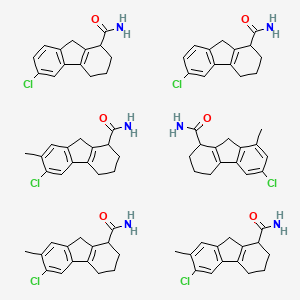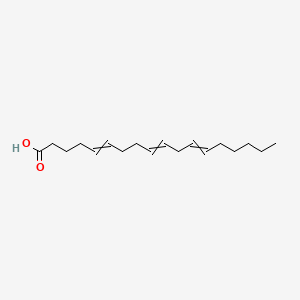
5,9,12-Octadecatrienoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,9,12-Octadecatrienoic acid typically involves the use of various organic synthesis techniques. One common method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of 5,9,12-Octadecatrienoic acid may involve the extraction from natural sources such as plant oils. For example, gamma-linolenic acid, a similar compound, is found in evening primrose oil and borage oil . The extraction process typically involves solvent extraction followed by purification steps such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 5,9,12-Octadecatrienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated fatty acid.
Substitution: This reaction can involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd) is a typical method.
Substitution: Halogenation reactions using halogens like chlorine (Cl2) or bromine (Br2) can introduce halogen atoms into the molecule.
Major Products Formed:
Oxidation: Hydroperoxides and other oxygenated derivatives.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Applications De Recherche Scientifique
5,9,12-Octadecatrienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Biology: It plays a role in the study of lipid metabolism and the function of polyunsaturated fatty acids in biological systems.
Industry: It is used in the production of nutritional supplements and as an ingredient in cosmetic formulations.
Mécanisme D'action
The mechanism of action of 5,9,12-Octadecatrienoic acid involves its conversion to various bioactive lipid mediators. Once absorbed, it is converted to dihomo-gamma-linolenic acid, which is further metabolized to produce anti-inflammatory compounds such as prostaglandin-E1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE) . These mediators exert their effects by modulating inflammatory pathways and interacting with specific molecular targets such as cyclooxygenase enzymes.
Comparaison Avec Des Composés Similaires
Gamma-Linolenic Acid (GLA):
Alpha-Linolenic Acid (ALA): An omega-3 fatty acid with three double bonds located at different positions (9,12,15-octadecatrienoic acid).
Uniqueness: 5,9,12-Octadecatrienoic acid is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its ability to be converted into anti-inflammatory mediators distinguishes it from other polyunsaturated fatty acids.
Propriétés
Formule moléculaire |
C18H30O2 |
|---|---|
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
octadeca-5,9,12-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,13-14H,2-5,8,11-12,15-17H2,1H3,(H,19,20) |
Clé InChI |
HXQHFNIKBKZGRP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCC=CCCC=CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


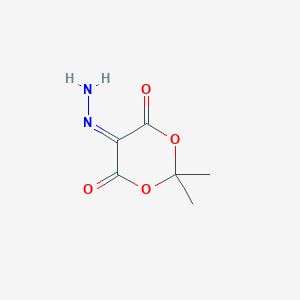
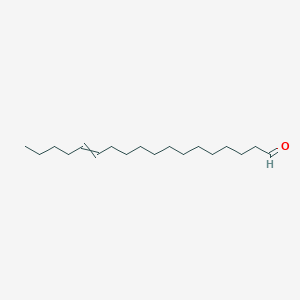
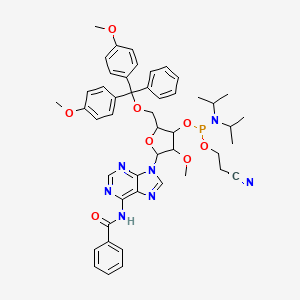
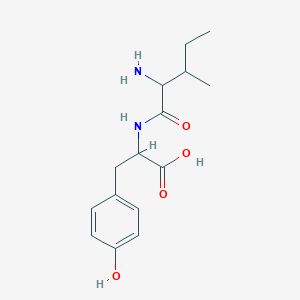
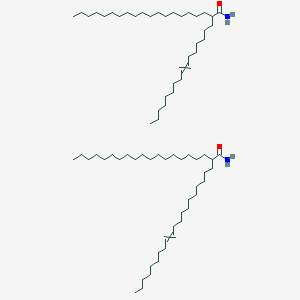
![Rel-4-((R)-(2-methoxyphenyl)(phenyl)phosphaneyl)-6-((S)-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan](/img/structure/B13389188.png)
![N-[2-methyl-6-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanesulfonamide](/img/structure/B13389192.png)
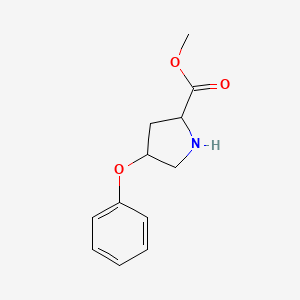
![2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B13389208.png)
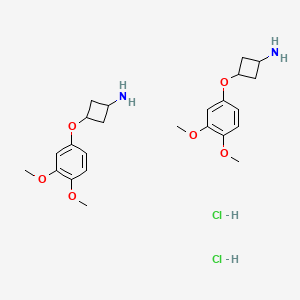
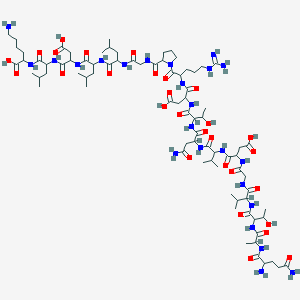
![4-Amino-1-[2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one](/img/structure/B13389244.png)
![1,3-bis[4-[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;methanesulfonic acid](/img/structure/B13389250.png)
